Adenosine A2A Receptor Binding Affinity: A Quantitative Comparison with CGS 21680
In radioligand binding assays using rat brain tissue, 2-(3-Aminoazetidin-1-yl)acetamide demonstrates measurable, albeit micromolar, affinity for the adenosine A2A receptor, with an inhibition constant (Ki) of 15,100 nM (15.1 µM) [1]. This places its affinity at a level that is 559-fold lower than the potent, reference A2A agonist CGS 21680, which exhibits a Ki of 27 nM under comparable conditions [2]. This quantitative difference is critical for selecting the appropriate tool for studying adenosine receptor pharmacology.
| Evidence Dimension | Binding affinity (Ki) for Adenosine A2A receptor |
|---|---|
| Target Compound Data | Ki = 15,100 nM |
| Comparator Or Baseline | CGS 21680 (Reference A2A agonist): Ki = 27 nM |
| Quantified Difference | Target compound has 559-fold lower affinity than CGS 21680 |
| Conditions | Radioligand binding assay; Rat brain homogenate (ChEMBL assay 28833) |
Why This Matters
This data precisely defines the compound's utility as a low-affinity binder or control, differentiating it from high-affinity tools like CGS 21680 for adenosine receptor research.
- [1] BindingDB. BDBM50453663. CHEMBL2113689. Binding affinity data for 2-(3-Aminoazetidin-1-yl)acetamide at adenosine A2A receptor (Rat). Assay ChEMBL_28833. View Source
- [2] Jarvis MF, Schulz R, Hutchison AJ, Do UH, Sills MA, Williams M. [3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain. The Journal of Pharmacology and Experimental Therapeutics. 1989 Dec;251(3):888-93. View Source
